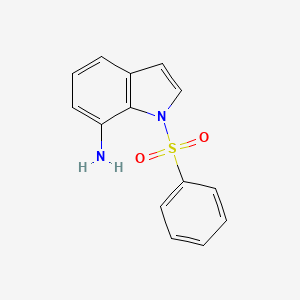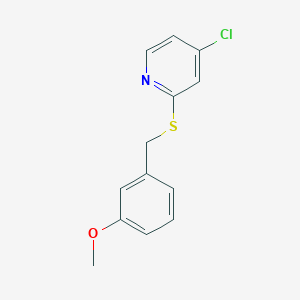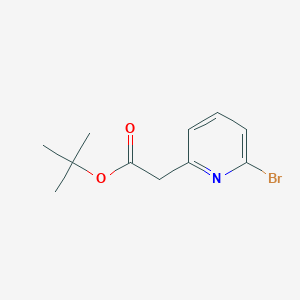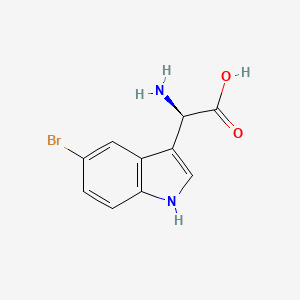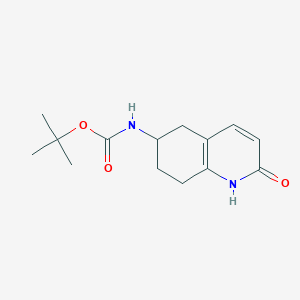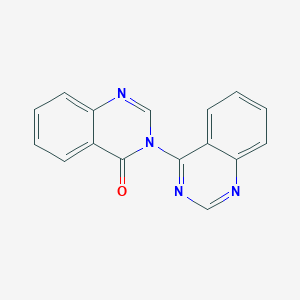![molecular formula C17H22N2O B11851619 (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[25]octan-1-yl)methanone is a complex organic compound that features both isoquinoline and spirocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclic Formation: The spirocyclic structure is introduced via a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the spirocyclic compound using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
科学的研究の応用
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
作用機序
The mechanism of action of (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the spirocyclic structure may enhance its binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.
類似化合物との比較
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin Compound 1: Extracted from the Chinese herb Vitex negundo, known for its anti-cancer properties.
Uniqueness
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone is unique due to its combination of isoquinoline and spirocyclic structures, which confer distinct chemical and biological properties. This dual structure is not commonly found in other compounds, making it a valuable molecule for research and development.
特性
分子式 |
C17H22N2O |
|---|---|
分子量 |
270.37 g/mol |
IUPAC名 |
6-azaspiro[2.5]octan-2-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C17H22N2O/c20-16(15-11-17(15)6-8-18-9-7-17)19-10-5-13-3-1-2-4-14(13)12-19/h1-4,15,18H,5-12H2 |
InChIキー |
PYJZIIIDYDGEIR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CC34CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)


